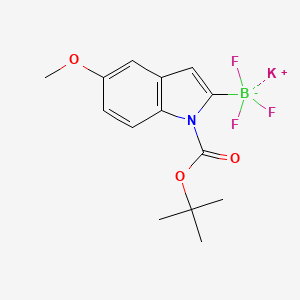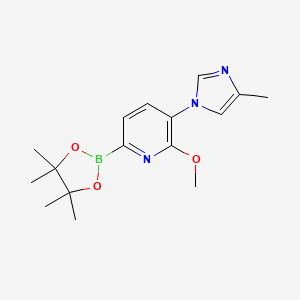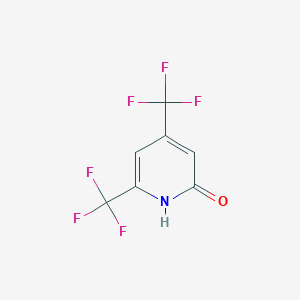
4,6-Bis(trifluoromethyl)pyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Bis(trifluoromethyl)pyridin-2(1H)-one is a chemical compound characterized by the presence of two trifluoromethyl groups attached to a pyridinone ring
Métodos De Preparación
The synthesis of 4,6-Bis(trifluoromethyl)pyridin-2(1H)-one typically involves the introduction of trifluoromethyl groups into the pyridinone ring. One common method is the radical trifluoromethylation of pyridinone derivatives.
Industrial production methods may involve more scalable approaches, such as continuous flow synthesis, which allows for the efficient and consistent production of the compound on a larger scale.
Análisis De Reacciones Químicas
4,6-Bis(trifluoromethyl)pyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, often involving the use of reducing agents like hydrogen or metal hydrides.
Substitution: The trifluoromethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
4,6-Bis(trifluoromethyl)pyridin-2(1H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique properties make it useful in the study of biological systems, including enzyme inhibition and protein-ligand interactions.
Mecanismo De Acción
The mechanism of action of 4,6-Bis(trifluoromethyl)pyridin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and modulate their activity. This can result in various biological effects, depending on the specific target and pathway involved .
Comparación Con Compuestos Similares
4,6-Bis(trifluoromethyl)pyridin-2(1H)-one can be compared with other similar compounds, such as:
4,6-Dichloropyridin-2(1H)-one: This compound has chlorine atoms instead of trifluoromethyl groups, resulting in different chemical and biological properties.
4,6-Dimethylpyridin-2(1H)-one: The presence of methyl groups instead of trifluoromethyl groups affects the compound’s reactivity and applications.
4,6-Difluoropyridin-2(1H)-one: Fluorine atoms provide different electronic effects compared to trifluoromethyl groups, influencing the compound’s behavior in chemical reactions and biological systems.
The uniqueness of this compound lies in its trifluoromethyl groups, which impart distinct properties such as increased lipophilicity, metabolic stability, and unique electronic effects, making it valuable for various applications.
Propiedades
Número CAS |
38609-77-7 |
|---|---|
Fórmula molecular |
C7H3F6NO |
Peso molecular |
231.09 g/mol |
Nombre IUPAC |
4,6-bis(trifluoromethyl)-1H-pyridin-2-one |
InChI |
InChI=1S/C7H3F6NO/c8-6(9,10)3-1-4(7(11,12)13)14-5(15)2-3/h1-2H,(H,14,15) |
Clave InChI |
VSFCIOZUOKVYSN-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(NC1=O)C(F)(F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


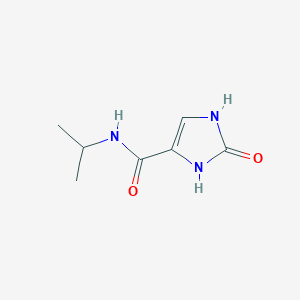
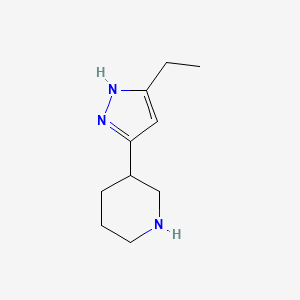

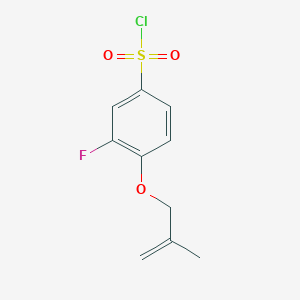
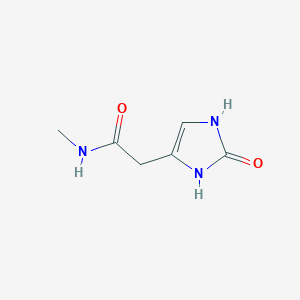

![(R)-5'-Nitro-6',7'-dihydro-3'H-4-azaspiro[bicyclo[2.2.2]octane-2,2'-furo[2,3-b]pyridine]](/img/structure/B12818518.png)
![(2R,3R,4R,5S)-2-((Benzoyloxy)methyl)-5-(4-oxo-3,4-dihydrothieno[3,4-d]pyrimidin-7-yl)tetrahydrofuran-3,4-diyl dibenzoate](/img/structure/B12818525.png)
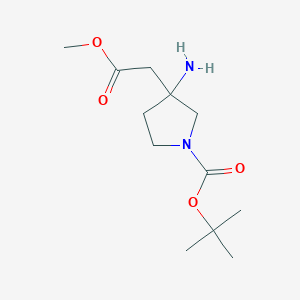
![1-Bromo-6-fluorodibenzo[b,d]furan](/img/structure/B12818531.png)
![2-(1H-Benzo[d]imidazol-6-yl)propanoic acid](/img/structure/B12818534.png)
